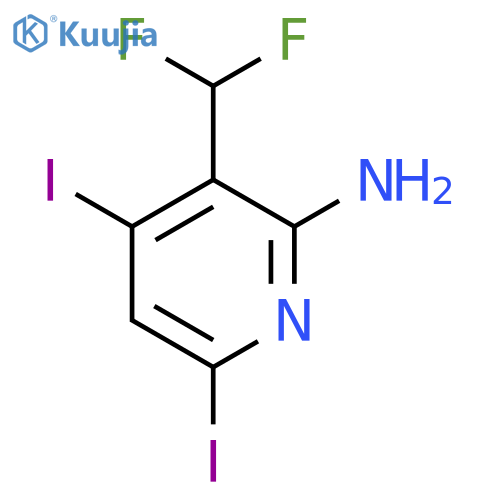

Cas no 1806892-20-5 (2-Amino-3-(difluoromethyl)-4,6-diiodopyridine)

1806892-20-5 structure

商品名:2-Amino-3-(difluoromethyl)-4,6-diiodopyridine

CAS番号:1806892-20-5

MF:C6H4F2I2N2

メガワット:395.915112495422

CID:4851431

2-Amino-3-(difluoromethyl)-4,6-diiodopyridine 化学的及び物理的性質

名前と識別子

-

- 2-Amino-3-(difluoromethyl)-4,6-diiodopyridine

-

- インチ: 1S/C6H4F2I2N2/c7-5(8)4-2(9)1-3(10)12-6(4)11/h1,5H,(H2,11,12)

- InChIKey: UVPZZOGHUDSGHR-UHFFFAOYSA-N

- ほほえんだ: IC1C=C(N=C(C=1C(F)F)N)I

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 159

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 38.9

2-Amino-3-(difluoromethyl)-4,6-diiodopyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029072019-250mg |

2-Amino-3-(difluoromethyl)-4,6-diiodopyridine |

1806892-20-5 | 97% | 250mg |

$998.40 | 2022-03-31 | |

| Alichem | A029072019-500mg |

2-Amino-3-(difluoromethyl)-4,6-diiodopyridine |

1806892-20-5 | 97% | 500mg |

$1,597.40 | 2022-03-31 | |

| Alichem | A029072019-1g |

2-Amino-3-(difluoromethyl)-4,6-diiodopyridine |

1806892-20-5 | 97% | 1g |

$3,099.20 | 2022-03-31 |

2-Amino-3-(difluoromethyl)-4,6-diiodopyridine 関連文献

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

1806892-20-5 (2-Amino-3-(difluoromethyl)-4,6-diiodopyridine) 関連製品

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

推奨される供給者

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量